molecular formula C8H4BrF3N2 B1371698 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1146615-86-2

3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B1371698
M. Wt: 265.03 g/mol
InChI Key: YZGMUNVIHIZITF-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular weight of 265.03 . Its IUPAC name is 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.03 . It is stored at room temperature .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP), including “3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
  • Methods of Application : Various methods of synthesizing 2,3,5-DCTF, a derivative of TFMP, have been reported . The major use of TFMP derivatives is in the protection of crops from pests .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Antituberculosis Agent

  • Application : Imidazo[1,2-a]pyridine analogues, including “3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine”, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The compounds are developed based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results : The acute TB mouse model indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of Q203, a compound of the imidazo[1,2-a]pyridine class, respectively, after 4 weeks of treatment .

properties

IUPAC Name

3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGMUNVIHIZITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670597
Record name 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

CAS RN

1146615-86-2
Record name 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 6-trifluoromethyl-imidazo[1,2-a]pyridine (1 eq, 6.2 mmol, 1.1 g) in acetic acid (15 ml) under an inert atmosphere of argon is added dropwise bromine (1 eq, 6.2 mmol, 0.313 ml). After stirring at room temperature for 1 hour, the reaction mixture is filtered to afford the title compound as a beige solid; [M+H]+=266(268)
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.313 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 6
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

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